Lumichrome

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La lumicromina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La lumicromina ejerce sus efectos a través de varios mecanismos:

Fotosensibilización: La lumicromina actúa como un fotosensibilizador, generando oxígeno singlete e iniciando la oxidación de sustratos biológicos como aminoácidos, proteínas, ácidos nucleicos y enzimas.

Extinción de la fluorescencia: Interactúa con los ácidos nucleicos, lo que lleva a la extinción de la fluorescencia e interacciones de unión.

Promoción del crecimiento de las plantas: En las plantas, la lumicromina mejora el crecimiento induciendo genes involucrados en la división celular, el crecimiento celular y la fotosíntesis.

Análisis Bioquímico

Biochemical Properties

Lumichrome is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with flavin reductase, an enzyme that catalyzes the reduction of flavins using NADPH as a cofactor . This compound also interacts with riboflavin biosynthesis protein RibF, which is involved in the biosynthesis of riboflavin . These interactions highlight the role of this compound in maintaining cellular redox balance and its involvement in metabolic pathways related to flavin metabolism.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in plants. At low nanomolar concentrations, this compound promotes early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, and greater biomass accumulation in monocots and dicots . It also affects root development, with higher concentrations leading to depressed root growth . These effects are likely mediated through the modulation of phytohormone biosynthesis and signaling pathways, including ethylene and auxin pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and the modulation of gene expression. This compound has been shown to mimic starch and ethylene-associated symbiotic responses in plants, leading to enhanced starch accumulation and altered ethylene metabolism . It also influences the expression of genes involved in symbiosis, transcriptional regulation, and metabolic responses . Proteomic studies have revealed that this compound affects the abundance of proteins involved in protein folding, glycolysis, and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its effects on cellular function can change with prolonged exposure. For example, this compound treatment in plants leads to sustained changes in gene expression and metabolic profiles over time . Long-term exposure to this compound can result in altered root respiration, stomatal conductance, and photosynthetic rates .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to promote growth and development, while higher doses can lead to adverse effects. For instance, in plant models, low concentrations of this compound enhance growth and biomass accumulation, whereas higher concentrations inhibit root development . Similar dose-dependent effects are observed in other biological systems, highlighting the importance of optimizing this compound dosage for desired outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to flavin metabolism. It is a breakdown product of riboflavin and can be further metabolized by various enzymes. In non-phototrophic organisms, this compound mediates the upregulation of tryptophan metabolism and the glycolysis and tricarboxylic acid cycles, leading to increased biomass production . These metabolic pathways underscore the role of this compound in energy conversion and cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is taken up by roots and transported to shoots, where it accumulates and exerts its effects on growth and development . The xylem transport system plays a crucial role in the distribution of this compound, facilitating its movement from roots to aerial parts of the plant . This transport mechanism ensures that this compound reaches target tissues and elicits its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. In plants, this compound is localized in various cellular compartments, including the cytoplasm and organelles involved in metabolic processes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution allows this compound to interact with key biomolecules and participate in cellular processes such as gene expression regulation and metabolic flux .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La lumicromina se puede sintetizar mediante la fotólisis de riboflavina. En este método, la riboflavina se irradia bajo luz fluorescente, lo que lleva a la formación de lumicromina. Este proceso normalmente produce lumicromina con un rendimiento de aproximadamente el 72% .

Métodos de producción industrial: La producción industrial de lumicromina se puede lograr utilizando cepas bacterianas como Microbacterium sp. cepa TPU 3598. Esta cepa puede producir lumicromina cuando se cultiva con riboflavina. Se utilizan dos métodos comúnmente: el método de cultivo y el método de células en reposo. En el método de cultivo, se agrega riboflavina durante el proceso de cultivo, lo que resulta en altos rendimientos de lumicromina. El método de células en reposo implica el uso de células en una solución tampón para convertir la riboflavina en lumicromina .

Análisis De Reacciones Químicas

Tipos de reacciones: La lumicromina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: La lumicromina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de lumicromina se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos metilo de la lumicromina, a menudo utilizando agentes halogenantes

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la lumicromina puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas de lumicromina .

Comparación Con Compuestos Similares

La lumicromina es parte de la familia de las flavinas, que incluye compuestos como lumiflavina, riboflavina, flavin mononucleótido y flavin adenina dinucleótido. En comparación con estos compuestos, la lumicromina es única debido a su vía específica de fotodegradación y su función como promotor del crecimiento de las plantas .

Compuestos similares:

Lumiflavina: Otro producto de fotodegradación de la riboflavina, utilizado en estudios fotofísicos.

Riboflavina: El compuesto principal, esencial para diversos procesos biológicos.

Flavin mononucleótido (FMN): Un derivado de la riboflavina involucrado en reacciones redox.

Flavin adenina dinucleótido (FAD): Una coenzima involucrada en diversos procesos metabólicos.

Las propiedades únicas de la lumicromina y sus diversas aplicaciones la convierten en un compuesto de gran interés en diversos campos de investigación e industria.

Propiedades

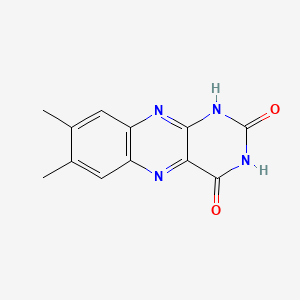

IUPAC Name |

7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTJUVIJVLLGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148600 | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086-80-2 | |

| Record name | Lumichrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumichrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lumichrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethylalloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMICHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U1UDJ2HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Lumichrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

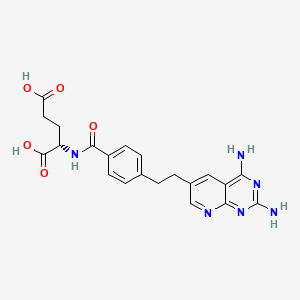

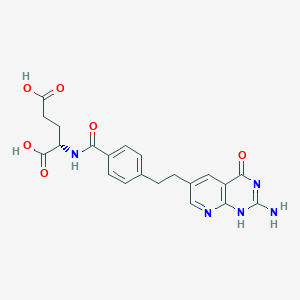

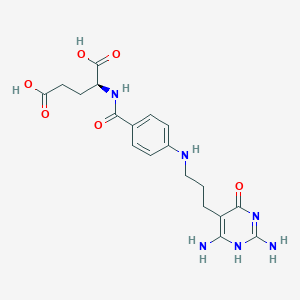

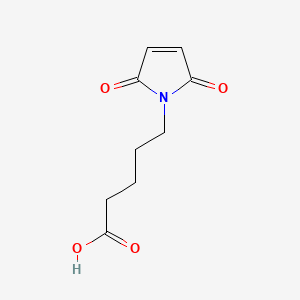

Feasible Synthetic Routes

Q1: What is the chemical structure of lumichrome, and what are its key physical properties?

A3: this compound (7,8-dimethylalloxazine, C12H10N4O2) possesses an alloxazine ring system, a key structural feature distinguishing it from its precursor, riboflavin. [, , , ] This tricyclic ring system, with its conjugated double bonds, contributes to this compound's absorption and fluorescence properties. [, , ]

Q2: What are the potential applications of this compound based on its known properties?

A2: this compound's diverse biological activities and unique photochemical properties make it a promising candidate for various applications:

- Plant Growth Promotion: this compound's ability to stimulate plant growth at low concentrations makes it a potential plant growth-promoting substance. [, , ] Future research can explore its use as a biofertilizer or biostimulant, offering a sustainable alternative to synthetic chemicals in agriculture.

- Antibacterial Agent: this compound's ability to modulate bacterial quorum sensing [] and its phototoxic properties [] open avenues for developing novel antibacterial strategies. This is particularly relevant in the context of increasing antibiotic resistance.

- Pharmaceutical Applications: this compound's reported anticancer properties against lung cancer cells, [] inhibitory effects on osteoclastogenesis and bone resorption, [] and its potential as an antioxidant [] warrant further investigation for developing new therapeutic agents.

- Biomarker and Diagnostic Tool: this compound's presence in honey serves as a marker for specific floral origins, aiding in honey authentication. [, ] Its detection and quantification in biological samples might also offer insights into metabolic processes and microbial activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)